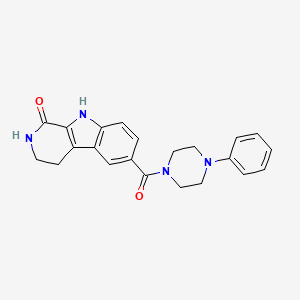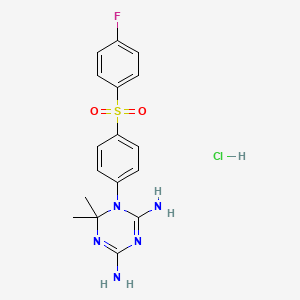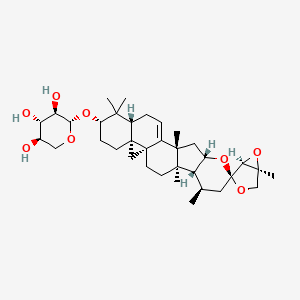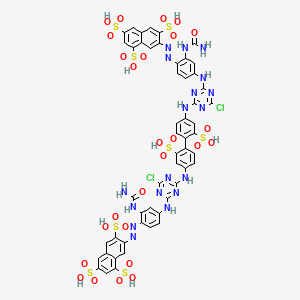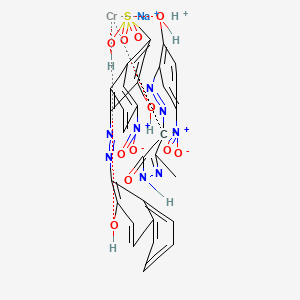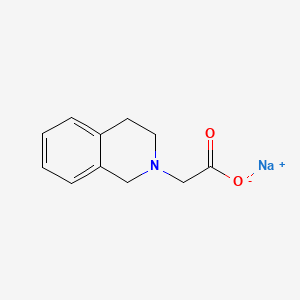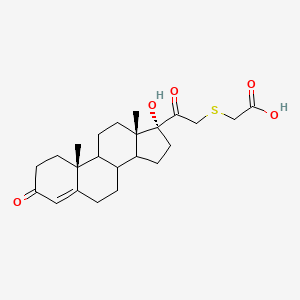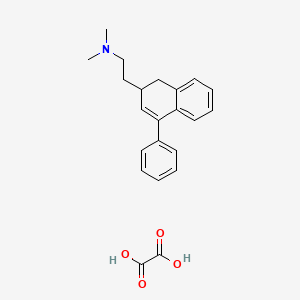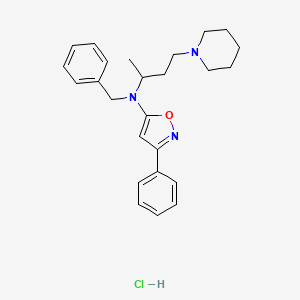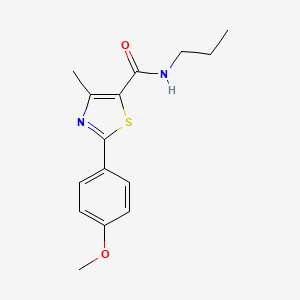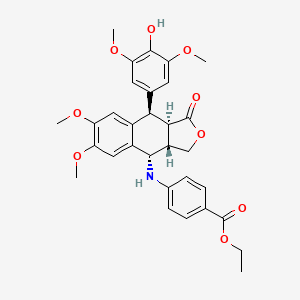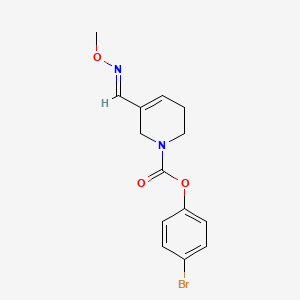
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: is a heterocyclic compound that belongs to the class of triazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: Appropriate quinoline and triazole derivatives.
Reaction Conditions: Cyclization reactions often require catalysts, specific temperatures, and solvents to facilitate the formation of the triazoloquinoline ring.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Various substitution reactions might occur on the quinoline or triazole rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted quinoline and triazole derivatives.
Scientific Research Applications
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various pathways and processes within cells.
Comparison with Similar Compounds
Similar Compounds
1H-Triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl and methyl substituents.
5-Butyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the methyl substituent.
1-Methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl substituent.
Uniqueness
The presence of both butyl and methyl groups in 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
133306-23-7 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-butyl-1-methyltriazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)15-16-17(13)2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ALYJSGJFRZYQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


